

4-Methyldiphenylamine CAS 620-84-8

spectroscopic data

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Compound of Interest

Compound Name: 4-Methyldiphenylamine

Cat. No.: B188801

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An In-depth Technical Guide to the Spectroscopic Data of **4-Methyldiphenylamine** (CAS 620-84-8)

Introduction

4-Methyldiphenylamine, also known as N-phenyl-p-toluidine, with the CAS number 620-84-8, is an organic compound with the chemical formula C13H13N.^{[1][2]} It serves as a key intermediate in the synthesis of various dyes, polymers, and pharmaceuticals.^[1] This guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development who require detailed structural and analytical information.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Methyldiphenylamine**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule.^[3] The data presented below was obtained in deuterated chloroform (CDCl₃) at 400 MHz.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.20	Triplet (t)	7.6	2H	Aromatic H
7.05	Doublet (d)	8.1	2H	Aromatic H
7.01-6.94	Multiplet (m)	-	4H	Aromatic H
6.85	Triplet (t)	7.3	1H	Aromatic H
5.56	Broad Singlet (br s)	-	1H	N-H
2.29	Singlet (s)	-	3H	-CH ₃

Data sourced
from The Royal
Society of
Chemistry.[\[4\]](#)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule.[\[5\]](#)[\[6\]](#) The following chemical shifts were recorded in CDCl₃ at 100 MHz.

Chemical Shift (δ) ppm

143.7

140.1

130.6

129.1

120.1

118.7

116.7

20.7

Data sourced from The Royal Society of Chemistry.[\[4\]](#)

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

[\[7\]](#)[\[8\]](#) The molecular weight of **4-Methyldiphenylamine** is 183.25 g/mol .[\[1\]](#)[\[9\]](#)

Electrospray Ionization (ESI-MS):

m/z	Ion
184	[M+H] ⁺

Data sourced from The Royal Society of Chemistry.[\[4\]](#)

Electron Impact (EI-MS):

m/z	Relative Abundance (%)	Fragment
183	99.99	[M] ⁺
182	54.19	[M-H] ⁺
167	23.62	[M-CH ₃ -H] ⁺
77	29.78	[C ₆ H ₅] ⁺

Data sourced from PubChem.[\[9\]](#)

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[\[10\]](#)[\[11\]](#) While a specific spectrum for this compound is not provided in the search results, the following table lists the expected characteristic absorption bands based on its structure.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3300-3500	N-H	Stretch
>3000	Aromatic C-H	Stretch
2850-3000	sp ³ C-H (methyl)	Stretch
1600-1585, 1500-1400	C=C	Aromatic Ring Stretch
1335-1250	C-N	Stretch

Characteristic regions are based on general IR spectroscopy principles.[\[11\]](#)
[\[12\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **4-Methyldiphenylamine** in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3).[\[13\]](#)
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts ($\delta = 0$ ppm).[\[14\]](#)
- Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer.[\[13\]](#)
- ^1H NMR: Acquire the proton NMR spectrum. The area under each signal is proportional to the number of protons it represents.[\[14\]](#)
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum. Typically, proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom.[\[3\]](#)

Infrared (IR) Spectroscopy

For solid samples like **4-Methyldiphenylamine**, the Thin Solid Film or Attenuated Total Reflectance (ATR) methods are common.[\[15\]](#)

Thin Solid Film Method:

- Sample Preparation: Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[\[15\]](#)
- Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl), which is transparent to IR radiation.[\[11\]](#)[\[15\]](#)
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[\[15\]](#)
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.[\[15\]](#)
- Optimization: If peaks are too intense, the film is too thick and should be remade with a more dilute solution. If peaks are too weak, add more solution to the plate and allow the solvent to

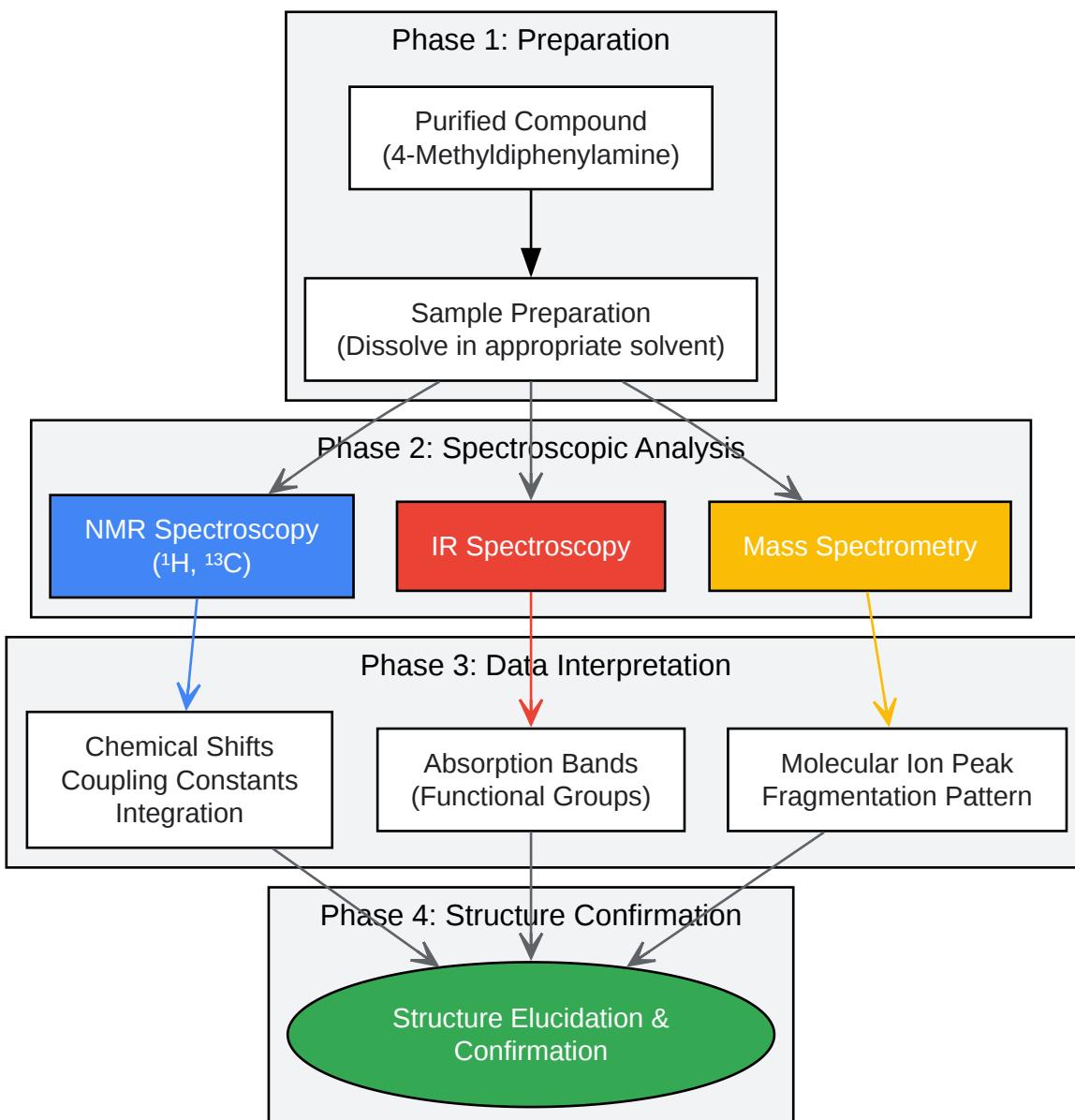
evaporate.[15]

Mass Spectrometry (MS)

- Sample Preparation: Prepare a stock solution of the sample by dissolving it in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL.[16]
- Dilution: Dilute the stock solution with a suitable solvent (often a combination of methanol, acetonitrile, or water) to a final concentration in the range of 10-100 µg/mL.[16]
- Filtration: If any precipitate is present, the solution must be filtered to prevent blockages in the instrument.[16]
- Ionization: The sample is introduced into the mass spectrometer where it is ionized. Common methods include Electron Impact (EI), which involves bombarding the sample with high-energy electrons, or Electrospray Ionization (ESI), which is a softer ionization technique suitable for a wide range of molecules.[17][18]
- Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer and then detected.[8][17]

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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General workflow for spectroscopic analysis.

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